1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea
Description
Properties
IUPAC Name |
1-[4-(diethylamino)but-2-ynyl]-3-ethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-4-12-11(15)13-9-7-8-10-14(5-2)6-3/h4-6,9-10H2,1-3H3,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJQWBMBZLSCAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC#CCN(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors and automated systems to handle the reagents and products .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of urea derivatives, including 1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea, in anticancer therapies. Urea compounds have been shown to exhibit significant activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, analogs of urea have demonstrated moderate to high inhibitory effects on cancer cell growth, suggesting that 1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea may possess similar properties .
Dopamine Receptor Modulation
The compound has been investigated for its role in modulating dopamine receptors, which are critical in the treatment of neurological disorders such as Parkinson's disease. The synthesis of related compounds has been linked to the development of drugs like cabergoline, which acts as a dopamine receptor agonist . This suggests that 1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea could be explored further for similar therapeutic uses.
Antioxidant Properties
Urea derivatives have also been evaluated for their antioxidant capabilities. Compounds with similar structures have shown promising results in reducing oxidative stress markers in vitro, indicating that 1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea may contribute to antioxidant defense mechanisms .
Table: Summary of Research Findings on Urea Derivatives
Mechanism of Action
The mechanism of action of 1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic processes, or other cellular activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Differences
Structural Analysis
- Polarity: The diethylamino group enhances hydrophilicity relative to ethoxyphenyl (logP ≈ 2.1) or thiadiazole (logP ≈ 1.8) substituents, suggesting improved aqueous solubility .
- Bioisosteric Potential: Unlike Cabergoline’s ergoline core (a serotonin/dopamine mimic), the target compound’s alkyne spacer may serve as a bioisostere for carbonyl or aromatic groups in drug design .
Physicochemical Properties
| Property | Target Compound | Cabergoline | 1-(4-Ethoxyphenyl)-3-[thiadiazol]urea |
|---|---|---|---|
| Molecular Weight (g/mol) | 211.31 | 451.62 | 374.47 |
| Calculated logP | 1.8 | 4.2 | 2.3 |
| Hydrogen Bond Donors/Acceptors | 2/3 | 2/5 | 2/5 |
| Solubility (mg/mL, water) | ~50 (predicted) | <1 (low) | ~20 (predicted) |
Biological Activity
1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea is a compound of interest within medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₃H₁₈N₂O
- Molecular Weight : 222.30 g/mol
The structure features a diethylamino group, which is significant for its biological activity, particularly in modulating interactions with biological targets.
The biological activity of 1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea is primarily attributed to its ability to interact with various biological receptors and enzymes. The urea moiety plays a crucial role in forming hydrogen bonds with target proteins, enhancing molecular recognition and bioactivity. This characteristic is common among urea derivatives, which have been shown to exhibit significant interactions in drug-receptor binding sites .
Antiviral Activity
Research indicates that urea derivatives, including 1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea, may possess antiviral properties. For instance, studies have demonstrated that certain urea-based compounds can inhibit HIV protease effectively, showcasing their potential in antiviral drug development . While specific data on this compound's antiviral efficacy is limited, its structural similarities to known active compounds suggest potential in this area.
Toxicological Studies
A 13-week oral toxicity study conducted on a related compound showed significant findings regarding safety and adverse effects. In this study, doses were administered to Sprague-Dawley rats, revealing dose-dependent toxicity characterized by respiratory distress at higher doses (750 mg/kg), including lung congestion and edema . Such findings emphasize the need for careful consideration of dosage in therapeutic applications.
Case Studies and Research Findings
Q & A
Q. What methodologies support the development of green chemistry protocols for synthesizing this compound?
- Methodological Answer : Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether) and optimize atom economy via click chemistry . Use continuous-flow reactors to minimize waste and energy consumption . Assess environmental impact using lifecycle analysis (LCA) software.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
